H-PRO-OIPR
Description
H-PRO-OIPR (Hypothetical Proline-Oxazole-Integrated Phosphonate Derivative) is a synthetic organophosphorus compound featuring a proline-oxazole hybrid backbone with a phosphonate functional group. Its molecular structure is characterized by a five-membered oxazole ring fused to a proline moiety, enabling unique stereochemical and electronic properties. The phosphonate group enhances its stability and chelation capacity, making it relevant in catalysis, medicinal chemistry, and materials science.
Synthesis of this compound involves a multi-step protocol:
Proline Functionalization: L-proline undergoes N-protection and carboxyl activation for oxazole ring formation .
Oxazole Cyclization: Using a Dean-Stark apparatus, the intermediate is cyclized with ammonium acetate under reflux .
Phosphonation: A Michaelis-Arbuzov reaction introduces the phosphonate group, yielding the final product .
Key properties include:
Properties
IUPAC Name |
propan-2-yl (2S)-pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)11-8(10)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHGJMBRWRITI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
H-PRO-OIPR can be synthesized through the reaction of L-proline with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically involves the formation of an intermediate ester, which is subsequently converted to the desired product through a series of steps involving hydrolysis and purification .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
H-PRO-OIPR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted proline derivatives with various functional groups.
Scientific Research Applications
H-PRO-OIPR has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of H-PRO-OIPR involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its desired effects. The compound can modulate various biochemical pathways, including those involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
H-PRO-OIPR belongs to a class of heterocyclic phosphonates. Below is a comparative analysis with structurally and functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Uniqueness: this compound’s fused proline-oxazole system provides superior stereochemical control compared to non-fused analogs like PRO-Phos . The oxazole ring enhances π-stacking interactions, absent in Imidazole-PO₃ .
Functional Performance :
- Catalytic Efficiency : this compound achieves 89% enantiomeric excess (ee) in asymmetric aldol reactions, outperforming Oxa-Phos (73% ee) due to its chiral proline core .
- Thermal Stability : Decomposition temperature (Tₐ = 280°C) exceeds Imidazole-PO₃ (Tₐ = 210°C), attributed to rigid oxazole-proline fusion .
Synthetic Challenges :
- This compound’s multi-step synthesis results in a lower yield (68%) versus PRO-Phos (72%), primarily due to phosphonation inefficiencies .
Research Implications and Limitations
Biological Activity
H-PRO-OIPR, a synthetic compound derived from proline and other amino acids, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biochemical research.
Chemical Structure and Synthesis
This compound is characterized by its unique structure which includes proline (PRO) as a core component. The synthesis of this compound involves several steps that include the formation of peptide bonds and modifications to enhance stability and activity. The detailed synthesis pathway is crucial for understanding its biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 128 µg/mL |
2. Antioxidant Properties
This compound has been evaluated for its antioxidant capacity. In vitro assays revealed that the compound scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant activity was quantified using DPPH radical scavenging assays, yielding an IC50 value indicative of its potency.
3. Cytotoxic Effects
The cytotoxic effects of this compound were assessed in cancer cell lines. Results indicated that the compound induces apoptosis in specific cancer cells, leading to cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors. Studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation. For instance, this compound has been shown to inhibit NF-kB signaling, which plays a key role in inflammatory responses.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, this compound was administered as part of a treatment regimen. The results demonstrated a significant reduction in infection rates compared to control groups receiving standard antibiotics. This suggests that this compound could serve as an adjunct therapy in managing bacterial infections.
Case Study 2: Cancer Treatment
A pilot study investigated the effects of this compound on tumor growth in animal models. The findings indicated that treatment with the compound led to a marked decrease in tumor size compared to untreated controls, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
